Rabeprazole-d3 Sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

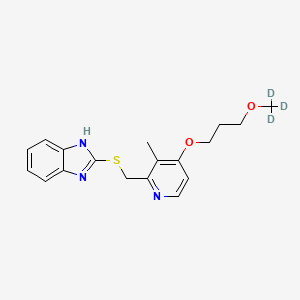

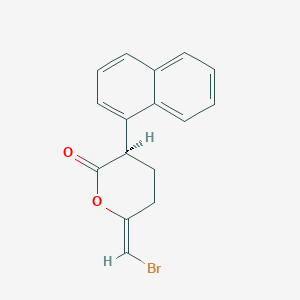

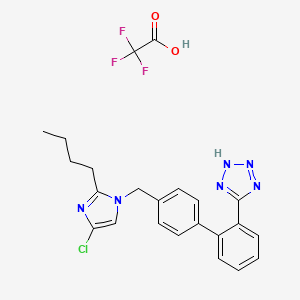

Rabeprazole-d3 Sulfide is a deuterium-labeled metabolite of Rabeprazole, a proton pump inhibitor used to treat various gastrointestinal disorders such as gastroesophageal reflux disease and peptic ulcer disease . The deuterium labeling in this compound is used for tracing and studying the pharmacokinetics and metabolism of Rabeprazole in scientific research .

Wirkmechanismus

Target of Action

Rabeprazole-d3 Sulfide primarily targets the H+, K+ ATPase of the gastric parietal cells . These cells are responsible for secreting hydrochloric acid (HCl) in the stomach. The H+, K+ ATPase, also known as the proton pump, plays a crucial role in the final step of gastric acid secretion .

Mode of Action

This compound is a prodrug, which means it is inactive in its original form. When it enters the acidic environment of the parietal cells, it transforms into its active sulphenamide form . This active form inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H+, K+ ATPase, this compound reduces the production of gastric acid, thereby decreasing the acidity of the stomach . This can have downstream effects on other biochemical processes that are sensitive to pH, such as the activation of digestive enzymes and absorption of certain nutrients.

Pharmacokinetics

Rabeprazole is rapidly absorbed, with peak plasma concentrations occurring approximately 3.5 hours after administration . Its oral bioavailability is approximately 52%, and its absorption is unaffected by food . It is metabolized in the liver by CYP2C19 and CYP3A4, and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to an increase in gastric pH, which can help heal gastrointestinal ulcers, treat symptoms of gastroesophageal reflux disease (GERD), eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. The drug is a prodrug that becomes active in the acid environment of the parietal cells Therefore, factors that alter the acidity of the stomach, such as the presence of food or other medications, could potentially influence the drug’s efficacy

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rabeprazole-d3 Sulfide can be synthesized through the oxidation of Rabeprazole thioether using sodium hypochlorite solution as the oxidant . The reaction parameters can be optimized using a continuous flow microreactor, which improves the production efficiency and stability of the compound . The oxidation, quenching, acid-base regulation, and extraction are completed continuously in the microreactor, resulting in a high-purity this compound solution .

Industrial Production Methods

The industrial production of this compound involves the use of advanced microreactor technology to ensure high efficiency and purity. The continuous flow process allows for better control over reaction conditions and minimizes the risk of impurities . This method is preferred over traditional batch processes due to its improved stability and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Rabeprazole-d3 Sulfide undergoes various chemical reactions, including:

Oxidation: The primary reaction for synthesizing this compound from Rabeprazole thioether.

Reduction: Potential reduction reactions to study the stability and reactivity of the compound.

Substitution: Possible substitution reactions to explore the chemical properties and potential modifications of the compound.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite solution is commonly used as the oxidant in the synthesis of this compound.

Reduction: Various reducing agents can be employed to study the reduction reactions of the compound.

Substitution: Different nucleophiles and electrophiles can be used to investigate substitution reactions.

Major Products Formed

The major product formed from the oxidation of Rabeprazole thioether is this compound . Other potential products from reduction and substitution reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Rabeprazole-d3 Sulfide has several scientific research applications, including:

Pharmacokinetics and Metabolism Studies: The deuterium labeling allows for precise tracing and analysis of Rabeprazole’s metabolic pathways and pharmacokinetics.

Drug Development: Used in the development and optimization of new proton pump inhibitors and related compounds.

Biological Research: Investigates the biological effects and interactions of Rabeprazole and its metabolites in various biological systems.

Industrial Applications: Utilized in the production of high-purity Rabeprazole for pharmaceutical use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rabeprazole: The parent compound, used as a proton pump inhibitor.

Omeprazole: Another proton pump inhibitor with similar uses.

Pantoprazole: A proton pump inhibitor with comparable effects.

Uniqueness

Rabeprazole-d3 Sulfide is unique due to its deuterium labeling, which allows for precise tracing and analysis in pharmacokinetic and metabolic studies . This feature distinguishes it from other proton pump inhibitors and their metabolites, providing valuable insights into the drug’s behavior in biological systems .

Eigenschaften

IUPAC Name |

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXAHDOWMOSVAP-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid](/img/structure/B564786.png)

![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)

![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)

![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)